2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide
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Overview
Description
2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and amide groups.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and ketones, often under basic conditions.
Substitution Reactions: Reagents such as phenyl isothiocyanate and phenacyl bromide can be used.
Major Products
The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, the reaction with phenyl isothiocyanate can yield thiazole derivatives .
Scientific Research Applications
2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide involves its interaction with various molecular targets. The cyano and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can inhibit enzymes or interact with receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-2-cyanoacetamide: This compound has similar structural features and undergoes similar reactions.
Phenoxy acetamide derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide is unique due to its specific combination of cyano and amide groups, which confer distinct reactivity and biological properties. Its ability to form various heterocyclic compounds makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(N-cyanoanilino)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-10(2)14-12(16)8-15(9-13)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLJZNILPXBBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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